Cas no 1234973-67-1 (3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide)

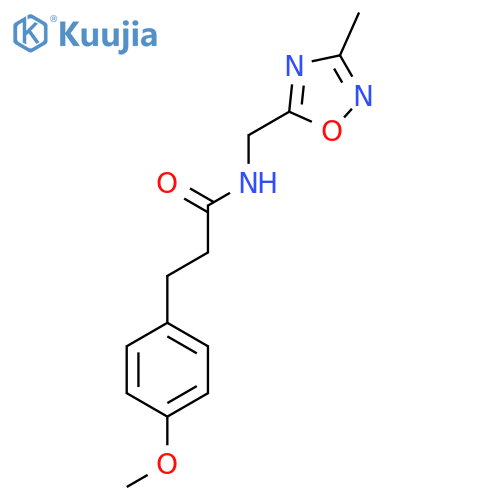

1234973-67-1 structure

商品名:3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide

3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide

- 3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

- 3-(4-methoxyphenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide

- 1234973-67-1

- VU0527071-1

- F5871-3642

- AKOS024526394

-

- インチ: 1S/C14H17N3O3/c1-10-16-14(20-17-10)9-15-13(18)8-5-11-3-6-12(19-2)7-4-11/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,18)

- InChIKey: ALRBCEQJXKWIMF-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC1C=CC(=CC=1)OC)NCC1=NC(C)=NO1

計算された属性

- せいみつぶんしりょう: 275.12699141g/mol

- どういたいしつりょう: 275.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 77.2Ų

3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-3642-4mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-40mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 90%+ | 40mg |

$210.0 | 2023-05-20 | |

| Life Chemicals | F5871-3642-25mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-1mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-3mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-2μmol |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-2mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-30mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-10μmol |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5871-3642-10mg |

3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

1234973-67-1 | 10mg |

$118.5 | 2023-09-09 |

3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1234973-67-1 (3-(4-methoxyphenyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpropanamide) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量